molecular formula C21H11BrClN3O2S B14944684 N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-1-benzothiophene-2-carboxamide

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B14944684
M. Wt: 484.8 g/mol
InChI Key: IYNRARQBKCGWGX-UHFFFAOYSA-N
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Description

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the benzoxazole and benzothiophene rings, followed by their functionalization and coupling.

    Benzoxazole Formation: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Benzothiophene Formation: The benzothiophene ring is often prepared via the cyclization of 2-mercaptobenzoic acid with α-haloketones.

    Coupling Reactions: The final step involves coupling the bromopyridine, benzoxazole, and benzothiophene moieties using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, under inert atmosphere and elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes, receptors, and other biomolecules.

    Industrial Applications: It can be used as a building block for the synthesis of more complex molecules in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. Upon binding to these targets, the compound can modulate their activity, leading to a cascade of cellular events. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide
  • N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide

Uniqueness

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-1-benzothiophene-2-carboxamide stands out due to the presence of the benzothiophene ring and the specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H11BrClN3O2S

Molecular Weight

484.8 g/mol

IUPAC Name

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H11BrClN3O2S/c22-12-7-11(9-24-10-12)21-26-15-8-13(5-6-16(15)28-21)25-20(27)19-18(23)14-3-1-2-4-17(14)29-19/h1-10H,(H,25,27)

InChI Key

IYNRARQBKCGWGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC(=CN=C5)Br)Cl

Origin of Product

United States

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